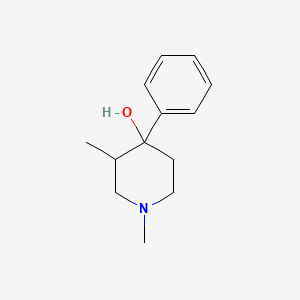![molecular formula C15H13N3O4 B5112680 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as FMNQ, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. These effects may contribute to the anti-tumor and anti-inflammatory properties of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone.
实验室实验的优点和局限性
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of ROS on cellular components. However, one limitation of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is that it requires exposure to light in order to generate ROS, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of new cancer treatments and anti-inflammatory drugs based on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and its effects on cellular components. Finally, there is potential for the use of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone as a photosensitizer in photodynamic therapy, which may have applications in the treatment of various types of cancer.
合成方法
The synthesis of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves several steps, including the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This compound is then reacted with nitroethane to form 4-(2-furylmethyl)-1-nitro-2-(methylamino)butene. Finally, this intermediate is cyclized to form 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The overall yield of this synthesis method is moderate, but the purity of the final product is high.
科学研究应用
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. This molecule has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments and anti-inflammatory drugs. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
属性
IUPAC Name |
4-(furan-2-ylmethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLQQMBLBWELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(furan-2-ylmethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112606.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)


![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)